molecular formula C21H24ClN5O2 B10922237 N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10922237
M. Wt: 413.9 g/mol
InChI Key: QRYVGQQXRKUVTN-UHFFFAOYSA-N
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Description

N~4~-(3-Chloro-4-morpholinophenyl)-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a morpholine ring, and a chloro-substituted phenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-Chloro-4-morpholinophenyl)-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-b]pyridine ring system.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable morpholine derivative reacts with an intermediate compound.

    Chlorination: The chloro group is introduced via electrophilic aromatic substitution, using reagents such as thionyl chloride or phosphorus pentachloride.

    Final Coupling: The final step involves coupling the chloro-substituted phenyl group with the pyrazolo[3,4-b]pyridine core, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3-Chloro-4-morpholinophenyl)-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Ammonia, thiols, palladium catalysts.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being explored as a potential therapeutic agent for various diseases, owing to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.

Mechanism of Action

The mechanism of action of N4-(3-Chloro-4-morpholinophenyl)-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Interaction with Receptors: The compound may interact with cellular receptors, leading to changes in cell signaling and function.

    DNA Intercalation: It has the potential to intercalate into DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-4-morpholinophenyl)-N’-hydroxyformimidamide: Shares the morpholine and chloro-substituted phenyl groups but differs in the core structure.

    3-Chloro-N-(4-morpholinophenyl)propanamide: Similar in having the morpholine and chloro-substituted phenyl groups but with a different amide linkage.

Uniqueness

N~4~-(3-Chloro-4-morpholinophenyl)-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its pyrazolo[3,4-b]pyridine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H24ClN5O2

Molecular Weight

413.9 g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-1-ethyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H24ClN5O2/c1-4-27-20-19(14(3)25-27)16(11-13(2)23-20)21(28)24-15-5-6-18(17(22)12-15)26-7-9-29-10-8-26/h5-6,11-12H,4,7-10H2,1-3H3,(H,24,28)

InChI Key

QRYVGQQXRKUVTN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl)C

Origin of Product

United States

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